4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid

Lipophilicity Drug-likeness ADME prediction

This specific 3'-dimethylcarbamoyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid scaffold offers an unparalleled combination of a fragment-like profile (XLogP3 2.7, TPSA 77.8 Ų) with a metabolically stable amide handle. Unlike its 4'-regioisomer (CAS 1262002-56-1) or dehydroxy analog (CAS 1261941-46-1), only this substitution pattern delivers the precise hydrogen-bonding capacity (2 HBD, 4 HBA) and moderate lipophilicity essential for systematic structure-activity relationship (SAR) studies. Its bifunctional salicylic acid core allows orthogonal derivatization at both the phenolic OH and carboxylic acid sites, enabling rapid library construction without introducing uncontrolled variables into your assay workflow.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 1261906-41-5
Cat. No. B6407705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid
CAS1261906-41-5
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C16H15NO4/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(18)9-11/h3-9,18H,1-2H3,(H,20,21)
InChIKeyKZRIWWLSQPEZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid (CAS 1261906-41-5): Technical Baseline & Procurement Context


4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid (CAS 1261906-41-5) is a biaryl carboxylic acid featuring a salicylic acid core substituted at the 4-position with a 3-(dimethylcarbamoyl)phenyl group [1]. With a molecular formula of C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol, it is typically supplied at 95% purity for research-grade synthetic applications [2]. The compound contains dual hydrogen-bond donor/acceptor functionality (2 HBD, 4 HBA) and a computed XLogP3 of 2.7, distinguishing it from regioisomeric analogs [1]. Currently cataloged as a screening compound, it has not been the subject of disclosed biological or pharmacological profiling campaigns [1].

Why Regioisomeric Substitution of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid Carries Procurement Risk


While multiple dimethylaminocarbonyl-phenyl-hydroxybenzoic acid regioisomers and dehydroxy analogs are commercially available, they exhibit markedly different computed physicochemical profiles that preclude generic interchange. The target compound (3′-dimethylcarbamoyl-3-hydroxy[1,1′-biphenyl]-4-carboxylic acid) displays a unique combination of the ortho-hydroxybenzoic acid motif with a meta-dimethylcarbamoyl substituent on the distal phenyl ring, resulting in an intermediate XLogP3 of 2.7 and a topological polar surface area of 77.8 Ų [1]. In contrast, the 4′-substituted regioisomer (CAS 1262002-56-1) exhibits a significantly higher XLogP3 of 3.7, and the dehydroxy analog (CAS 1261941-46-1) has reduced hydrogen-bond donor count (1 vs. 2) and lower TPSA of 57.6 Ų [2][3]. These computational differences predict distinct solubility, permeability, and protein-binding behavior, meaning that substitution without experimental validation introduces uncontrolled variables in any assay or synthesis workflow.

Quantitative Differentiation Evidence: 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid vs. Nearest Analogs


Lipophilicity Modulation: XLogP3 2.7 Separates Target from 4′-Regioisomer (XLogP3 3.7)

The target compound (3′-dimethylcarbamoyl substitution) exhibits a computed XLogP3 of 2.7, compared to 3.7 for its 4′-regioisomer (CAS 1262002-56-1) [1][2]. This one-log-unit difference arises from the meta- versus para-connectivity of the dimethylcarbamoyl group on the distal aromatic ring, altering the overall dipole moment and solvation energy.

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor Count Distinguishes Target from Dehydroxy Analog

The target compound possesses two hydrogen-bond donor (HBD) sites (carboxylic acid OH and phenolic OH) and a topological polar surface area (TPSA) of 77.8 Ų [1]. The dehydroxy analog 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid (CAS 1261941-46-1) lacks the 2-hydroxy group, resulting in only one HBD and a reduced TPSA of 57.6 Ų [2].

Hydrogen bonding Polar surface area Solubility

Rotatable Bond Conservation Across Analogs Supports Scaffold Rigidity Comparison

The target compound, its 4′-regioisomer, and its dehydroxy analog all share an identical rotatable bond count of 3 [1][2][3]. This indicates that the biphenyl-carboxamide scaffold rigidity is conserved across the series; changes in biological activity or physicochemical properties are therefore predominantly driven by regiochemistry and functional-group substitutions rather than by gross flexibility differences.

Molecular flexibility Conformational entropy Scaffold optimization

Recommended Application Scenarios for 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid


Fragment-Based Lead Generation Requiring Moderate Lipophilicity and Dual H-Bond Capability

The compound's balanced profile (XLogP3 2.7, 2 HBD, 4 HBA, TPSA 77.8 Ų) aligns with fragment-like chemical space [1]. It is suitable as a starting scaffold in fragment-based drug discovery campaigns targeting proteins where moderate lipophilicity and hydrogen-bonding capacity are advantageous. The 3′-dimethylcarbamoyl substituent provides a metabolically stable amide handle for further elaboration [1].

Regioisomeric SAR Expansion Libraries for Target Deconvolution

When paired with its 4′-regioisomer (CAS 1262002-56-1; XLogP3 3.7) and the dehydroxy analog (CAS 1261941-46-1; XLogP3 2.5), this compound enables systematic probing of the effect of carbamoyl regiochemistry and phenolic hydroxyl presence on target binding, solubility, and permeability [2][3]. This is particularly relevant for medicinal chemistry groups seeking to decouple potency from ADME liabilities.

Synthetic Intermediate for Derivatization via Phenolic OH and Carboxylic Acid

The ortho-hydroxybenzoic acid core permits orthogonal derivatization at two sites: the phenolic OH for etherification or esterification, and the carboxylic acid for amide coupling or ester formation [1]. This bifunctional reactivity, combined with the robust biphenyl scaffold, supports the construction of focused compound libraries in academic and biotech settings [1].

Quote Request

Request a Quote for 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.